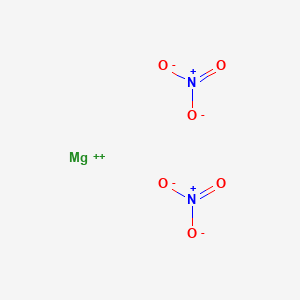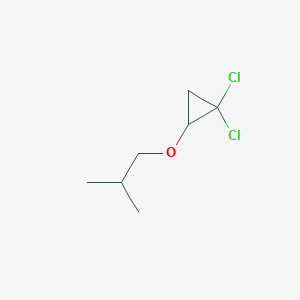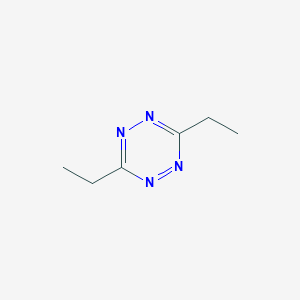
3,6-Diethyl-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diethyl-1,2,4,5-tetrazine is a derivative of 1,2,4,5-tetrazine, a heterocyclic compound containing four nitrogen atoms in a six-membered ring.
Preparation Methods
The synthesis of 1,2,4,5-tetrazine, 3,6-diethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles or amidines. The reaction conditions often require the presence of strong acids or bases and elevated temperatures to facilitate the formation of the tetrazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,6-Diethyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Cycloaddition: This compound is known for its ability to undergo inverse electron demand Diels-Alder reactions, forming multi-substituted pyridazines.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Diethyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrazine, 3,6-diethyl- involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful for bioconjugation and material synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
3,6-Diethyl-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as:
1,2,3,4-Tetrazine: Differing in the position of nitrogen atoms, this compound has distinct chemical properties and reactivity.
1,2,3,5-Tetrazine: Another isomer with unique applications and reactivity patterns.
3,6-Diphenyl-1,2,4,5-tetrazine: A derivative with phenyl groups that exhibits different electronic and steric properties.
Properties
CAS No. |
13717-91-4 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3,6-diethyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H10N4/c1-3-5-7-9-6(4-2)10-8-5/h3-4H2,1-2H3 |
InChI Key |
FJLNLVDWWLZFIP-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(N=N1)CC |
Canonical SMILES |
CCC1=NN=C(N=N1)CC |
Synonyms |
3,6-Diethyl-1,2,4,5-tetrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




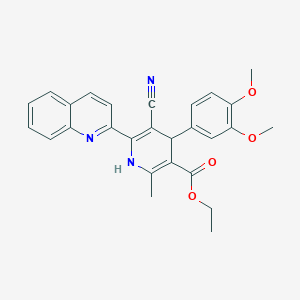
![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)

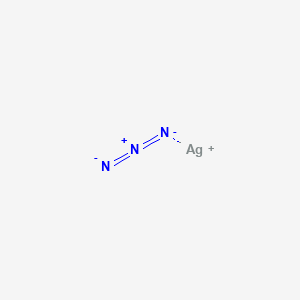
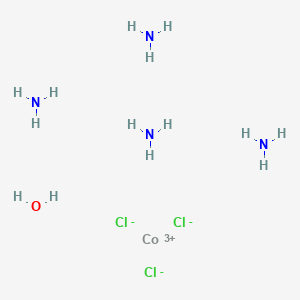
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)

